2,5-Dichloro-4-hydroxybenzaldehyde
Overview
Description
2,5-Dichloro-4-hydroxybenzaldehyde: is an organic compound with the molecular formula C7H4Cl2O2 and a molecular weight of 191.01 g/mol . It is a chlorinated derivative of hydroxybenzaldehyde, characterized by the presence of two chlorine atoms and a hydroxyl group attached to a benzene ring. This compound is commonly used in various chemical syntheses and has applications in multiple scientific fields.
Scientific Research Applications
2,5-Dichloro-4-hydroxybenzaldehyde has a wide range of applications in scientific research:
Safety and Hazards
The safety data sheet for a related compound, 4-Hydroxybenzaldehyde, indicates that it causes serious eye damage and may cause respiratory irritation . It is also harmful to aquatic life . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, avoid release to the environment, and wear eye protection/face protection .
Mechanism of Action
Target of Action
This compound is part of a unique collection of chemicals provided for early discovery researchers , and its specific targets are still under investigation.
Mode of Action
It’s known that benzaldehyde derivatives can participate in various chemical reactions . For instance, they can undergo nucleophilic substitution reactions at the benzylic position .
Biochemical Pathways
It’s worth noting that phenolic compounds, which include hydroxybenzaldehydes, are involved in a variety of biochemical pathways . They are synthesized via the shikimate and phenylpropanoid pathways .
Biochemical Analysis
Biochemical Properties
2,5-Dichloro-4-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as oxidoreductases, which are involved in oxidation-reduction reactions. The hydroxyl group on the benzene ring allows it to participate in hydrogen bonding, influencing the enzyme’s active site and modulating its activity. Additionally, the chlorine atoms can engage in halogen bonding, further affecting the enzyme’s function .
Cellular Effects
This compound impacts various cellular processes. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, it can affect gene expression and cellular metabolism. For instance, increased ROS levels can lead to the activation of transcription factors such as NF-κB, which in turn regulates the expression of genes involved in inflammation and immune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under controlled conditions, but prolonged exposure can lead to its gradual degradation, affecting its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and influencing gene expression. At higher doses, it can become toxic, leading to adverse effects such as oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence its overall bioactivity and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, affecting its localization and concentration within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can impact mitochondrial function and ROS production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichloro-4-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 4-hydroxybenzaldehyde. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to control the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,5-Dichloro-4-hydroxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction of this compound can yield various alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 2,5-Dichloro-4-hydroxybenzoic acid.
Reduction: 2,5-Dichloro-4-hydroxybenzyl alcohol.
Substitution: 2,5-Dichloro-4-aminobenzaldehyde or 2,5-Dichloro-4-thiolbenzaldehyde.
Comparison with Similar Compounds
2,4-Dichloro-6-hydroxybenzaldehyde: Similar in structure but with different chlorine atom positions, affecting its reactivity and applications.
3,5-Dichloro-4-hydroxybenzaldehyde: Another isomer with distinct chemical properties and uses.
2,6-Dichloro-3-hydroxybenzaldehyde: Differently substituted, leading to variations in its chemical behavior.
Uniqueness: 2,5-Dichloro-4-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring precise chemical modifications .
Properties
IUPAC Name |
2,5-dichloro-4-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJHRHRKNMSZAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295966 | |
Record name | 2,5-Dichloro-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27164-10-9 | |
Record name | 2,5-Dichloro-4-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27164-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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